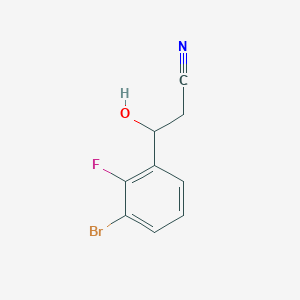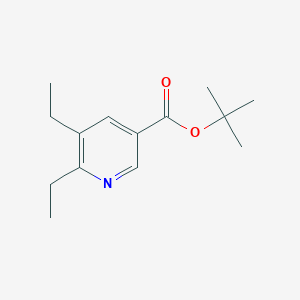
5,6-Diethylnicotinic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethylnicotinic acid tert-butyl ester: is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a nicotinic acid core with ethyl groups at the 5 and 6 positions and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethylnicotinic acid tert-butyl ester typically involves the esterification of 5,6-Diethylnicotinic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of tert-butyl esters often involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to drive the esterification to completion .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ester group in 5,6-Diethylnicotinic acid tert-butyl ester can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as triethylamine (Et3N).
Major Products:
Oxidation: 5,6-Diethylnicotinic acid.
Reduction: 5,6-Diethylnicotinic alcohol.
Substitution: 5,6-Diethylnicotinamide or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Diethylnicotinic acid tert-butyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active nicotinic acid derivative, which may exhibit therapeutic effects such as lipid-lowering activity.
Industry: The compound is also used in the production of specialty chemicals and materials. Its ester functionality makes it useful in polymer chemistry for the synthesis of ester-containing polymers.
Wirkmechanismus
The mechanism of action of 5,6-Diethylnicotinic acid tert-butyl ester primarily involves the hydrolysis of the ester group to release 5,6-Diethylnicotinic acid. This acid can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Nicotinic acid tert-butyl ester: Similar structure but lacks the ethyl groups at the 5 and 6 positions.
5,6-Dimethylnicotinic acid tert-butyl ester: Similar structure with methyl groups instead of ethyl groups.
5,6-Diethylnicotinic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Uniqueness: 5,6-Diethylnicotinic acid tert-butyl ester is unique due to the presence of ethyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. The tert-butyl ester group provides stability and can be selectively hydrolyzed under mild conditions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
tert-butyl 5,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-6-10-8-11(9-15-12(10)7-2)13(16)17-14(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZBWUXCUVRQHJCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC(=C1)C(=O)OC(C)(C)C)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
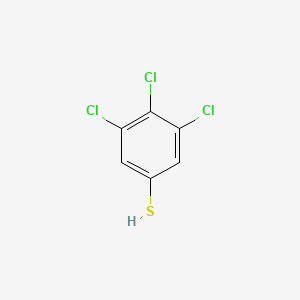
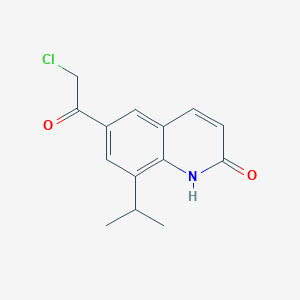
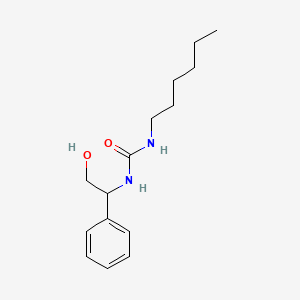
![1-(Diaminomethylidene)-2-[[4-(trifluoromethyl)phenyl]methyl]guanidine](/img/structure/B8375088.png)
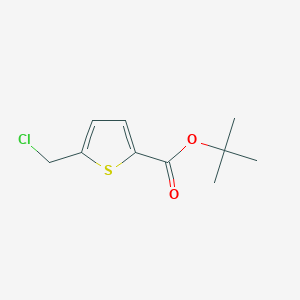
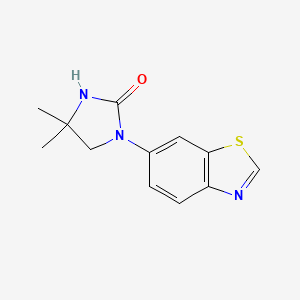
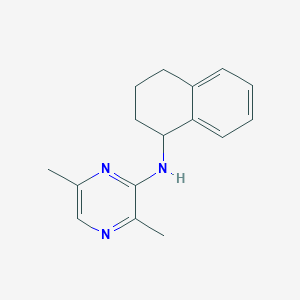
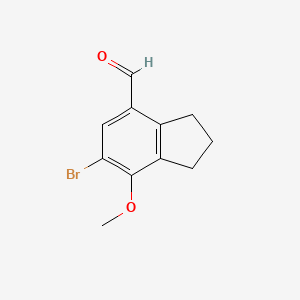
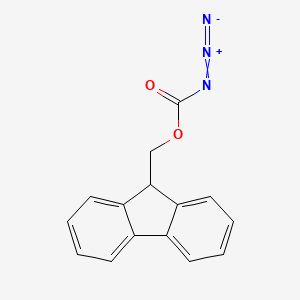
![2-bromo-3-chloro-7,8-dihydropyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B8375130.png)
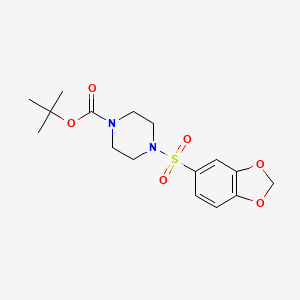
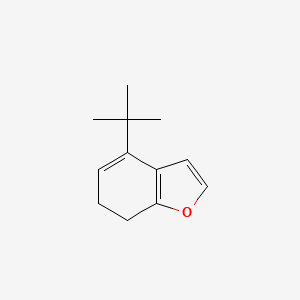
![(5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol](/img/structure/B8375148.png)
